5-Ethynyluracil;GW776C85

DPD Inhibition Kinetics Enzyme Inactivation Pyrimidine Catabolism

5-Ethynyluracil (GW776C85, eniluracil) is a mechanism-based irreversible DPD inactivator—not a mere competitive inhibitor. It covalently modifies the DPD active site (Ki=1.6 µM, kinact=20 min⁻¹), delivering 500-fold greater inactivation efficiency than 5-propynyluracil and complete, sustained DPD suppression. This enables ~100% oral 5-FU bioavailability, a 49.5-fold reduction in 5-FU clearance (canine model), and elimination of inter-animal pharmacokinetic variability. Essential as the gold-standard reference compound for DPD mechanism studies, 5-FU resistance dissection, catabolite toxicity isolation, and benchmarking novel DPD inactivators. Choose this compound for reproducible, quantitative DPD ablation unattainable with competitive inhibitors.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
Cat. No. B12351370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyluracil;GW776C85
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC#CC1CNC(=O)NC1=O
InChIInChI=1S/C6H6N2O2/c1-2-4-3-7-6(10)8-5(4)9/h1,4H,3H2,(H2,7,8,9,10)
InChIKeyJRKAVHZEHGAIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyluracil (GW776C85) Procurement Guide: Core Specifications for DPD Inactivation in 5-FU Modulation


5-Ethynyluracil (GW776C85, also known as eniluracil) is a uracil analog that functions as a potent, mechanism-based, irreversible inactivator of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines including the chemotherapeutic agent 5-fluorouracil (5-FU) [1]. By covalently modifying the DPD active site [2], this compound fundamentally alters 5-FU pharmacokinetics, increasing its oral bioavailability to approximately 100% and enabling predictable, uniform drug exposure [3]. It is classified as a suicide substrate/inactivator rather than a competitive inhibitor, which distinguishes its duration and mechanism of action from other DPD-modulating agents [4].

Why Generic DPD Inhibitors Cannot Substitute for 5-Ethynyluracil (GW776C85) in Research and Development


Substituting a generic DPD inhibitor for 5-ethynyluracil (GW776C85) in experimental or therapeutic protocols introduces significant and often unquantified variability. 5-Ethynyluracil is an irreversible, mechanism-based inactivator (suicide substrate) [1], whereas most other agents in the class (e.g., uracil, gimeracil) act as competitive inhibitors. This fundamental mechanistic distinction results in profound differences in the duration of DPD suppression, the degree of 5-FU bioavailability enhancement, and the predictability of the resulting pharmacokinetic profile [2]. The quantitative evidence below demonstrates that 5-ethynyluracil's unique structural features, particularly the 5-ethynyl substituent, confer a level of DPD inactivation efficiency and in vivo potency that is not reproducible by its closest structural analogs or other commercially available DPD inhibitors [3].

Quantitative Differentiation Guide for 5-Ethynyluracil (GW776C85) Procurement


Inactivation Efficiency of 5-Ethynyluracil vs. 5-Propynyluracil Against Dihydropyrimidine Dehydrogenase

5-Ethynyluracil demonstrates a 500-fold greater inactivation efficiency (kinact/Ki) for dihydropyrimidine dehydrogenase (DHPDHase) compared to its close structural analog, 5-propynyluracil [1]. This indicates a vastly superior potency driven by the size and electronic properties of the ethynyl group at the 5-position. The reversible binding affinity of 5-ethynyluracil to the enzyme is characterized by a Ki of 1.6 ± 0.2 µM, and the subsequent inactivation step proceeds with a rate constant (kinact) of 20 ± 2 min⁻¹ [2].

DPD Inhibition Kinetics Enzyme Inactivation Pyrimidine Catabolism

Irreversible vs. Reversible Inactivation: 5-Ethynyluracil vs. 5-Cyanouracil

In contrast to the reversible inactivation caused by 5-cyanouracil, 5-ethynyluracil acts as an irreversible inactivator of dihydropyrimidine dehydrogenase (DHPDHase) [1]. Following inactivation by 5-cyanouracil, the enzyme spontaneously recovers activity with a half-life (t1/2) of 1.8 minutes after dilution [2]. In contrast, inactivation by 5-ethynyluracil is covalent and permanent for the life of the enzyme molecule, requiring new protein synthesis for restoration of activity (in vivo recovery half-life of 63 hours in rats) [3].

Covalent Enzyme Modification Suicide Substrate DPD Inhibitor Mechanism

In Vivo Potency for DPD Inactivation: 5-Ethynyluracil vs. Uracil (Competitive Inhibitor)

5-Ethynyluracil achieves profound and sustained inactivation of DPD in vivo at microgram doses, whereas uracil, a competitive DPD inhibitor, must be administered at gram doses to achieve only transient and partial inhibition [1]. A single oral dose of 5-ethynyluracil as low as 20 µg/kg inactivates 83-94% of DPD in rat liver, intestinal mucosa, lung, and spleen [2]. The ED50 for inactivating rat liver DPD is just 1.8 µg/kg [3]. This is in stark contrast to the high molar excess (e.g., 4:1 molar ratio of uracil to tegafur in UFT therapy) required for uracil to have any modulating effect [4].

In Vivo Pharmacology DPD Inhibition 5-FU Modulation

Pharmacokinetic Modulation of 5-Fluorouracil: Impact on Clearance and Plasma Concentration

Co-administration of 5-ethynyluracil fundamentally alters the pharmacokinetic profile of 5-fluorouracil (5-FU) in vivo, as demonstrated by a ~50-fold reduction in total body clearance [1]. In a dog model, 5-ethynyluracil lowered the total clearance of 5-FU from 9.9 to 0.2 L/hr/kg. This allowed a 25-fold lower dose of 5-FU (1.6 mg/kg/24 hr vs. 40 mg/kg/24 hr) to achieve a nearly 2-fold higher steady-state plasma concentration (2.4 µM vs. 1.3 µM) while also eliminating neurotoxicity [2].

5-FU Pharmacokinetics Drug Metabolism Clearance Rate

Enhanced Antitumor Efficacy vs. UFT (Uracil/Tegafur) Combination

When combined with the 5-FU prodrug tegafur (FT), 5-ethynyluracil (776C85) demonstrated superior antitumor efficacy at a 16-fold lower tegafur dose compared to the standard UFT (uracil/tegafur) combination [1]. In a rat model of colon carcinoma, the 776C85/FT combination achieved a 100% rate of complete and sustained tumor regression with no severe toxicity at a tegafur dose of 5 mg/kg/day. In contrast, UFT required a tegafur dose of 80 mg/kg/day to achieve comparable (but not identical) efficacy and was associated with greater toxicity and more variable plasma 5-FU exposure [2].

Cancer Chemotherapy Colorectal Cancer Tumor Regression

Complete Inactivation of DPD in Human Colorectal Cancer Tissue

In a clinical study, oral administration of eniluracil (20 mg twice daily) resulted in complete inactivation of DPD to undetectable levels in both primary and metastatic colorectal cancer tissue, as well as in normal tissues [1]. DPD activity was measured at 0.0 pmol/min per mg protein in treated patients, compared to 57 ± 12 and 119 ± 19 pmol/min/mg protein in primary and metastatic tumors of placebo-treated patients, respectively [2]. This demonstrates that the compound can achieve a total biochemical blockade of its target in the relevant human disease setting, a feature not documented for other DPD inhibitors like gimeracil in the same context.

Clinical Pharmacology Biomarker Modulation Colorectal Cancer

High-Value Application Scenarios for 5-Ethynyluracil (GW776C85) in Research and Development


Creating a Predictable Oral 5-FU Model in Preclinical Species

Use 5-ethynyluracil to completely and irreversibly inactivate DPD, thereby establishing a rodent model where 5-FU pharmacokinetics are not confounded by variable hepatic first-pass catabolism [1]. As demonstrated by the 49.5-fold reduction in 5-FU clearance in dogs [2], this enables precise control over 5-FU plasma concentrations and allows for the study of oral 5-FU efficacy and toxicity without the noise of inter-animal metabolic variability.

Investigating Mechanisms of 5-FU Resistance Mediated by DPD Overexpression

Employ 5-ethynyluracil to create a defined state of complete DPD suppression in tumor models [3]. The compound's irreversible, covalent inactivation of the enzyme allows researchers to isolate and study non-DPD-mediated mechanisms of 5-FU resistance, a critical application for developing next-generation fluoropyrimidine therapies or companion diagnostics [4].

Benchmarking Novel DPD Inhibitors or 5-FU Prodrug Modulators

5-Ethynyluracil serves as the gold-standard reference compound for mechanism-based DPD inactivation. Its well-characterized kinetics (Ki = 1.6 µM, kinact = 20 min⁻¹) [5] and its 500-fold greater efficiency over 5-propynyluracil [6] provide a rigorous benchmark against which the potency, irreversibility, and in vivo efficacy of new chemical entities can be quantitatively compared in both biochemical and cell-based assays.

Evaluating the Contribution of 5-FU Catabolites to Toxicity

Use 5-ethynyluracil to ablate the formation of 5-FU catabolites such as fluoro-β-alanine (FBAL) in an isolated perfused liver model or in vivo [7]. This allows for a clean dissection of the toxicities attributable to anabolic 5-FU metabolites (e.g., FUTP, FdUMP) versus those derived from the catabolic pathway, as evidenced by the complete protection from 5-FU-induced neurotoxicity observed in dogs [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyluracil;GW776C85

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.